![molecular formula C13H10F3N3O2 B11762895 (Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)
(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the pyridine ring in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-bromo-5-(trifluoromethyl)pyridine, undergoes a Pd-catalyzed amination reaction with an appropriate amine to form the pyridine derivative.
Coupling with Benzene Derivative: The pyridine derivative is then coupled with a benzene derivative under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(5-(trifluoromethyl)pyridin-2-yl)amine: This compound shares the trifluoromethyl and pyridine features but differs in its overall structure and reactivity.
Travoprost: Although structurally different, it contains a trifluoromethyl group and is used in medical applications.
Uniqueness
(Z)-N’-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct chemical properties make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C13H10F3N3O2 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19) |
Clé InChI |
RHAVFJMKHOLIST-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/N)OC2=NC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)OC2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
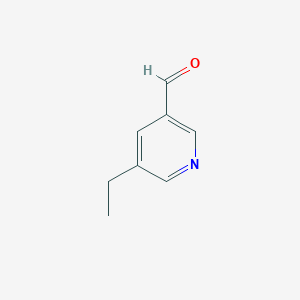
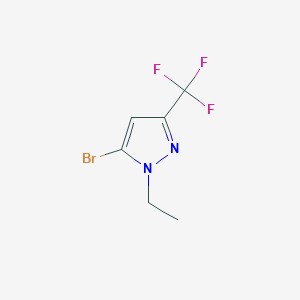
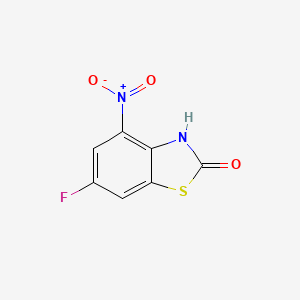
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
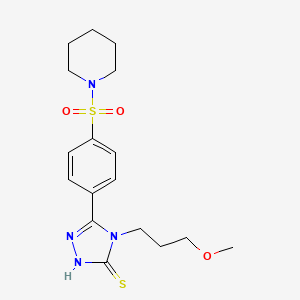
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
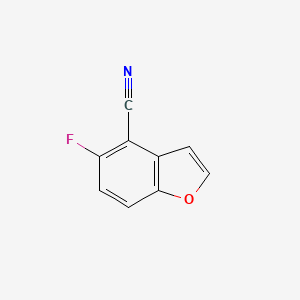
![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
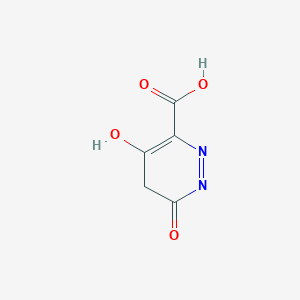
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)
![1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B11762913.png)
